D-ribosylnicotinic acid
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Description
D-ribosylnicotinic acid is a pyridine nucleoside consisting of nicotinic acid with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a mouse metabolite. It derives from a nicotinic acid. It is a conjugate acid of a D-ribosylnicotinate.
Nicotinate D-ribonucleoside, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Nicotinate D-ribonucleoside is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate D-ribonucleoside has been primarily detected in feces. Nicotinate D-ribonucleoside exists in all eukaryotes, ranging from yeast to humans. Nicotinate D-ribonucleoside participates in a number of enzymatic reactions. In particular, Nicotinate D-ribonucleoside can be converted into nicotinic acid mononucleotide through its interaction with the enzyme nicotinamide riboside kinase 1. Furthermore, Nicotinate D-ribonucleoside can be biosynthesized from nicotinic acid mononucleotide through its interaction with the enzyme cytosolic purine 5'-nucleotidase. Finally, Nicotinate D-ribonucleoside can be converted into nicotinate beta-D-ribonucleotide through the action of the enzyme nicotinamide riboside kinase. In humans, nicotinate D-ribonucleoside is involved in the nicotinate and nicotinamide metabolism pathway.
Properties
Molecular Formula |
C11H14NO6+ |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1 |
InChI Key |
PUEDDPCUCPRQNY-ZYUZMQFOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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